Structural Elucidation of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one via Advanced NMR Spectroscopy
Structural Elucidation of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one via Advanced NMR Spectroscopy
Abstract: Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS: 269078-84-4) is a highly valued conformationally restricted building block utilized in solid-phase peptide synthesis (SPPS) and targeted drug development[1][2]. By introducing a rigidified tetrahydroquinoxalin-3-one core into peptide sequences, it enhances proteolytic stability and directs secondary structure. However, due to the presence of multiple isolated spin systems and a rotamer-inducing Fmoc carbamate, standard 1D NMR is insufficient for unambiguous structural verification. As a Senior Application Scientist, I have designed this whitepaper to detail a self-validating, multiparametric NMR workflow utilizing Variable Temperature (VT) NMR and 2D heteronuclear correlations to achieve complete resonance assignment.
Chemical Profile & The Analytical Challenge
The target molecule consists of three distinct structural domains:
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The Fmoc protecting group attached at the N1 position.
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The 1,2,3,4-tetrahydroquinoxalin-3-one core , providing the rigid scaffold.
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The Carboxymethyl moiety attached at the N4 position.
The Causality of Spectral Complexity
The primary analytical challenge lies in differentiating the two isolated methylene groups: the C2-methylene of the core ( N1−CH2−C3=O ) and the N4-carboxymethyl group ( N4−CH2−COOH ). Both exist in nearly identical electronic environments (flanked by a nitrogen atom and a carbonyl group), resulting in heavy spectral overlap.
Furthermore, the partial double-bond character of the N1-carbamate bond restricts rotation. In Fmoc-protected cyclic amines, this leads to cis/trans rotamers that duplicate signals in the NMR spectrum at room temperature, complicating integration and assignment[3].
Sample Preparation & Solvent Causality
To ensure a self-validating protocol, sample preparation must account for the chemical behavior of the molecule's functional groups.
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Solvent Selection: DMSO- d6 (100 atom % D)
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Concentration: 20 mg in 0.6 mL (approx. 75 mM)
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
The Causality Behind the Solvent: Why choose DMSO- d6 over CDCl3 ? The free carboxylic acid on the N4-carboxymethyl group readily forms hydrogen-bonded dimers in non-polar solvents like CDCl3 . This dimerization broadens the acidic proton signal and induces concentration-dependent chemical shifts. DMSO- d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, reproducible resonances. Additionally, DMSO has a high boiling point, stabilizing the sample for high-temperature VT-NMR.
The Self-Validating NMR Workflow
To systematically break down the structural complexities, we employ a phased NMR approach.
Figure 1: Phased NMR workflow for resolving rotamers and assigning connectivity.
Phase 1: Overcoming Rotameric Duplication via VT-NMR
At 298 K, the 1H NMR spectrum will exhibit peak doubling for the Fmoc- CH2 , Fmoc-CH, and C2-methylene protons due to the slow exchange of Fmoc rotamers on the NMR timescale.
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Action: Elevate the probe temperature to 353 K (80 °C) to achieve fast exchange.
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Self-Validation Check: The duplicated peaks will coalesce into sharp, time-averaged singlets/multiplets. To validate that this is a dynamic process and not thermal degradation (such as premature Fmoc cleavage, which typically requires basic conditions like piperidine[4]), the sample must be cooled back to 298 K. The exact reappearance of the rotameric ratio confirms sample integrity.
Phase 2: Unambiguous Methylene Assignment via HMBC
With coalesced peaks at 353 K, 2D HMBC (Heteronuclear Multiple Bond Correlation) is employed to trace 2-bond ( 2JCH ) and 3-bond ( 3JCH ) couplings. This is the only definitive method to distinguish the C2-methylene from the N4-methylene.
Figure 2: HMBC correlation network used to distinguish isolated methylene groups.
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C2-Methylene Assignment: The protons at C2 will show a strong 3JCH correlation across the N1 atom to the Fmoc carbamate carbonyl (~154 ppm).
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N4-Methylene Assignment: The protons of the carboxymethyl group will show a 2JCH correlation to the free carboxylic acid carbonyl (~171 ppm) and a 3JCH correlation to the C3 amide carbonyl of the core (~166 ppm).
Quantitative Data Presentation
The following table summarizes the validated chemical shifts. Data is representative of acquisition at 353 K in DMSO- d6 to eliminate rotameric splitting and provide a unified assignment.
| Structural Domain | Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity & Integration |
| Fmoc Group | Carbamate C=O | 154.5 | - | - |
| Fmoc CH2 | 67.2 | 4.35 | d (2H) | |
| Fmoc CH | 46.8 | 4.22 | t (1H) | |
| Aromatic Carbons | 120.1 - 143.8 | 7.30 - 7.85 | m (8H) | |
| Quinoxaline Core | C2 Methylene ( CH2 ) | 48.5 | 4.55 | s (2H) |
| C3 Amide (C=O) | 166.2 | - | - | |
| Aromatic Carbons | 115.0 - 135.0 | 6.80 - 7.50 | m (4H) | |
| Carboxymethyl | N4 Methylene ( CH2 ) | 45.8 | 4.65 | s (2H) |
| Carboxylic Acid (C=O) | 171.4 | 12.5 | s (1H, broad) |
Step-by-Step Experimental Protocol
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Sample Preparation: Dissolve 20.0 mg of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one in 600 µL of anhydrous DMSO- d6 . Transfer to a 5 mm precision NMR tube.
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Instrument Tuning: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C nuclei. Lock onto the DMSO- d6 deuterium signal.
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Initial 1D Acquisition (298 K): Acquire a standard 1H spectrum (ns=16, d1=2s).
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Self-Validation Check: Integrate the Fmoc aromatic protons (8H) against the core aromatic protons (4H). A perfect 2:1 ratio confirms that the Fmoc group is fully intact prior to heating.
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VT-NMR Equilibration (353 K): Ramp the variable temperature unit to 353 K. Allow 10-15 minutes for thermal equilibration. Re-shim the magnet (Z1, Z2, Z3) as the solvent viscosity changes significantly at elevated temperatures.
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2D Acquisition (353 K):
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HSQC: Acquire with 1JCH optimized for 145 Hz. This maps all protons to their directly attached carbons.
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HMBC: Acquire with long-range nJCH optimized for 8 Hz. This provides the crucial carbonyl linkages outlined in Figure 2.
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Cooling & Verification: Return the probe to 298 K and acquire a final 1H spectrum to confirm the reappearance of rotamers and verify no thermal degradation occurred during the 2D acquisitions.
References
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ResearchGate. "Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines." ResearchGate. Available at: [Link]
